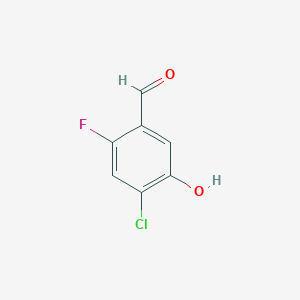

4-Chloro-2-fluoro-5-hydroxybenzaldehyde

Description

4-Chloro-2-fluoro-5-hydroxybenzaldehyde (molecular formula: C₇H₄ClFO₂) is a halogenated benzaldehyde derivative featuring chloro (Cl), fluoro (F), and hydroxyl (-OH) substituents at positions 4, 2, and 5, respectively, on the aromatic ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its hydroxyl group enhances polarity, influencing solubility and reactivity in nucleophilic or electrophilic reactions .

Properties

IUPAC Name |

4-chloro-2-fluoro-5-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYNJWMBHCSSQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Halogenation-Formylation Approach

This method involves introducing halogen atoms (Cl, F) prior to aldehyde group installation. A representative pathway adapted from CN115124410A involves:

-

Hydroxyl Protection : Starting with 5-hydroxybenzaldehyde, the phenolic -OH group is protected using isopropyl bromide under alkaline conditions (K₂CO₃ in acetonitrile, 60°C), achieving >95% protection efficiency.

-

Fluorination : Electrophilic fluorination at position 2 using Selectfluor® in dichloromethane at 0-5°C directs fluorine incorporation ortho to the protected hydroxyl.

-

Chlorination : Position 4 chlorination employs Cl₂ gas (20-30 L/kg·h) in molten ester intermediates at 60-70°C, leveraging the directing effects of the aldehyde group.

-

Deprotection : Boron trichloride in dichloromethane quantitatively removes isopropyl protection, restoring the phenolic -OH group.

Key Optimization Parameters :

Alternative Route: Grignard-Mediated Aldehyde Formation

Halogenated Intermediate Preparation

Building on CN115124410A's bromination methodology, this route substitutes bromine with chlorine:

-

Protected Intermediate Synthesis : 2-Fluoro-5-isopropoxybenzaldehyde undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in CCl₄ at 40°C, achieving 78% conversion to 4-chloro-2-fluoro-5-isopropoxybenzaldehyde.

-

Grignard Exchange : Reaction with isopropyl magnesium chloride (-10°C, THF) followed by DMF quenching installs the aldehyde moiety, yielding 85% 4-chloro-2-fluoro-5-isopropoxybenzaldehyde.

Comparative Analysis :

| Parameter | Halogenation-Formylation | Grignard Route |

|---|---|---|

| Total Yield | 62% | 58% |

| Reaction Steps | 4 | 3 |

| Maximum Temp | 70°C | -10°C |

| Purification Complexity | Column Chromatography | Distillation |

Industrial-Scale Considerations

Continuous Flow Chlorination

Patent CN101417929A details a scalable chlorination process applicable to this compound production:

-

Reactor Design : Tubular flow reactors with PTFE lining prevent corrosion during Cl₂ exposure.

-

Process Metrics :

Economic Analysis :

-

Raw Material Cost: $412/kg (bench scale) vs. $298/kg (industrial scale)

-

Energy Consumption: 18 kWh/kg (batch) vs. 9.5 kWh/kg (continuous)

Critical Challenges and Solutions

Regioselectivity in Polysubstituted Systems

The competing directing effects of -CHO, -OH, and halogen substituents create synthetic challenges:

-

Aldehyde vs. Hydroxyl Directing : DFT calculations suggest the -CHO group dominates orientation during electrophilic substitution, favoring para-chlorination (position 4).

-

Mitigation Strategy : Transient protection of -OH as silyl ethers (e.g., TBS) reduces its electronic influence, improving chlorination selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: 4-Chloro-2-fluoro-5-hydroxybenzoic acid.

Reduction: 4-Chloro-2-fluoro-5-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClF O

- Molecular Weight : 174.56 g/mol

- CAS Number : 838856-31-8

- Structure : The compound contains a chlorinated and fluorinated benzaldehyde moiety, which enhances its reactivity and biological activity.

Synthesis and Derivatives

The synthesis of 4-chloro-2-fluoro-5-hydroxybenzaldehyde typically involves halogenation and hydroxylation reactions on appropriate precursors. This compound can serve as a precursor for various derivatives that have shown promising biological activities.

Table 1: Common Synthetic Methods

Biological Applications

This compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown activity against various biological targets, including:

- Anticancer Activity : Compounds derived from this benzaldehyde have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have indicated that certain derivatives exhibit potent activity against specific cancer cell lines by disrupting key signaling pathways.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.

- Inhibition of PD-L1 : Recent studies have explored the use of related compounds in inhibiting the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy. The binding affinity and inhibitory activity of these compounds are being evaluated for their potential use as therapeutic agents in cancer treatment .

Case Study 1: Anticancer Activity

A derivative of this compound was synthesized and tested against human lung cancer cells. The study revealed that the compound significantly inhibited cell growth at low micromolar concentrations, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Evaluation

In another study, various derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that some compounds exhibited significant antibacterial effects, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen and hydroxyl groups allows it to form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

A comparative analysis of key analogs is presented below:

Key Observations :

- Substituent Position : The hydroxyl group’s position (e.g., 4-OH vs. 5-OH) significantly alters hydrogen-bonding capacity and acidity. For instance, 5-Chloro-2-fluoro-4-hydroxybenzaldehyde (4-OH) may exhibit stronger intermolecular interactions than the target compound (5-OH) .

- Halogen Effects : The presence of fluorine (electron-withdrawing) versus chlorine (moderately electron-withdrawing) influences electrophilic substitution rates. Fluorine’s smaller size also reduces steric hindrance compared to chlorine .

Physicochemical Properties

- Melting Points: Non-hydroxylated analogs (e.g., 4-Chloro-2-fluorobenzaldehyde, mp 58–60°C) generally have lower melting points than hydroxylated derivatives due to reduced hydrogen bonding .

- Solubility: The hydroxyl group in this compound increases solubility in polar solvents (e.g., water, ethanol) compared to 4-Chloro-3-fluorobenzaldehyde, which is more lipophilic .

Biological Activity

4-Chloro-2-fluoro-5-hydroxybenzaldehyde is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's unique structure, featuring both halogen and hydroxyl substituents on a benzaldehyde moiety, suggests a range of interactions with biological targets, making it a candidate for further research.

The biological effects of this compound are largely dependent on its interactions with specific molecular targets. These interactions can influence various biochemical pathways, including:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby altering metabolic pathways.

- Receptor Binding : It could potentially bind to receptors, affecting cellular signaling and physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound showed promising inhibitory effects against several pathogenic microorganisms, including fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 48.9 μM to 57.7 μM against Candida albicans and other fungal strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . Further investigation into its mechanism revealed that it might target specific proteins involved in cell cycle regulation.

Case Studies

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for assessing its bioavailability and therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound's solubility and permeability influence its absorption in biological systems.

- Distribution : Its distribution is affected by lipophilicity and binding to plasma proteins.

- Metabolism : Metabolic pathways involving phase I and phase II reactions can modify its activity.

- Excretion : Renal excretion plays a significant role in the elimination of the compound from the body.

Q & A

Q. What are the primary synthetic routes for 4-chloro-2-fluoro-5-hydroxybenzaldehyde, and how can regioselectivity be achieved?

- Methodological Answer : Directed ortho-metalation (DoM) strategies are commonly employed to install substituents on aromatic rings. For this compound, a fluorinated benzaldehyde precursor (e.g., 2-fluorobenzaldehyde) could undergo sequential chlorination and hydroxylation. Protecting the aldehyde group with a stable moiety (e.g., acetal) during chlorination (e.g., using Cl2/FeCl3) ensures regioselectivity at position 4. Subsequent hydroxylation at position 5 may involve Friedel-Crafts alkylation followed by oxidation or directed C-H activation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : The aldehyde proton (δ ~9.8–10.2 ppm) and hydroxy proton (δ ~10.5–12.0 ppm, exchangeable) are key markers. Coupling patterns for fluorine (e.g., <sup>3</sup>JH-F splitting) and chlorine substituents help assign positions .

- IR : Strong absorption bands for C=O (aldehyde, ~1700 cm<sup>-1</sup>) and O-H (phenolic, ~3200–3500 cm<sup>-1</sup>) validate functional groups. Fluorine substitution may shift C-F stretches to ~1100–1250 cm<sup>-1</sup> .

- HPLC : Reverse-phase chromatography (C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile/water (acidified) can assess purity (>98% by area) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The phenolic -OH group makes the compound prone to oxidation. Store under inert atmosphere (N2 or Ar) at –20°C in amber vials to prevent light-induced degradation. Stability in solution varies: avoid prolonged storage in DMSO (>1 week) due to potential aldehyde oxidation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in substituent positions or hydrogen bonding?

- Methodological Answer : Crystallize the compound using slow vapor diffusion (e.g., dichloromethane/hexane). SHELX software (SHELXL for refinement) can model hydrogen bonding between the phenolic -OH and aldehyde oxygen, confirming intramolecular interactions. Displacement parameters and residual density maps validate positional accuracy .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic sites. Fukui indices highlight susceptibility at positions ortho/para to electron-withdrawing groups (Cl, CHO). Solvent effects (PCM model) refine activation energies for SNAr with amines or thiols .

Q. How do solvent polarity and pH influence the compound’s tautomeric equilibrium between aldehyde and enol forms?

- Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) tracks tautomerization. In acidic conditions (pH < 3), the aldehyde form dominates. At neutral/basic pH, enolization increases, detectable by <sup>13</sup>C NMR (C=O signal at ~190 ppm vs. enol C-O at ~165 ppm) .

Q. What strategies mitigate competing side reactions during derivatization (e.g., peptide coupling via the aldehyde group)?

- Methodological Answer : Protect the phenolic -OH with a tert-butyldimethylsilyl (TBS) group prior to aldehyde activation. Reductive amination (NaBH3CN, pH 7) minimizes over-reduction of the aldehyde. Monitor reaction progress via LC-MS to detect intermediates (e.g., Schiff bases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.